(R)-3-Hydroxybutanoic acid

Catalog No.
S569305
CAS No.
625-72-9
M.F
C4H8O3
M. Wt
104.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Hydroxybutanoic acid

CAS Number

625-72-9

Product Name

(R)-3-Hydroxybutanoic acid

IUPAC Name

(3R)-3-hydroxybutanoic acid

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

InChI

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1

InChI Key

WHBMMWSBFZVSSR-GSVOUGTGSA-N

SMILES

Array

Canonical SMILES

CC(CC(=O)O)O

Isomeric SMILES

C[C@H](CC(=O)O)O

The exact mass of the compound (R)-3-Hydroxybutyric acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of ketone body in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

(R)-3-Hydroxybutanoic acid (CAS 625-72-9), also known as D-β-hydroxybutyrate, is an enantiopure chiral building block, an endogenous mammalian ketone body, and the natural monomeric precursor for polyhydroxyalkanoate (PHA) bioplastics. In industrial and scientific procurement, it is highly valued for its strict stereochemical purity, which is mandatory for specific downstream applications where the (S)-enantiomer or racemic mixtures are non-functional or inhibitory [1]. As a direct precursor, it is utilized in the synthesis of carbapenem antibiotics, the formulation of high-efficiency metabolic supplements, and the production of isotactic poly[(R)-3-hydroxybutyrate] (PHB) [2]. Its procurement value is driven by its ability to bypass expensive kinetic resolution steps in chiral synthesis and its exclusive biological activity in metabolic assays.

Substituting pure (R)-3-Hydroxybutanoic acid with racemic (DL)-3-hydroxybutanoic acid fundamentally compromises both biological and material synthesis workflows. In metabolic applications, the (S)-enantiomer (L-βHB) is non-physiological and exhibits a lower metabolic rate, meaning racemic mixtures require up to double the dosage to achieve equivalent ketosis and can induce off-target enzymatic activity [1]. In polymer chemistry, polymerizing the racemate yields atactic poly[(R,S)-3-hydroxybutyrate] (aPHB), which lacks the critical crystallinity, mechanical strength, and predictable biodegradability of the isotactic PHB derived from the pure (R)-monomer[2]. Furthermore, in pharmaceutical manufacturing, utilizing the racemate necessitates costly kinetic resolution, effectively wasting 50% of the starting material and requiring expensive chiral catalysts.

Formulation Efficiency: Ketosis Induction and Dosing

In formulation development for exogenous ketosis, pure (R)-3-hydroxybutanoic acid demonstrates significantly higher physiological efficacy than the racemic mixture. Clinical and metabolic models indicate that the pure (R)-enantiomer can increase blood ketone levels up to 5 times more effectively than equivalent low doses of DL-beta-hydroxybutyrate[1]. Consequently, the amount of the (R)-enantiomer required to induce or maintain a target level of ketosis is less than or equal to half the required dose of the racemate [1].

Evidence DimensionBlood ketone elevation and required dosing mass
Target Compound Data≤50% dose required for target ketosis maintenance; up to 5x higher blood ketone elevation at low doses (e.g., 5g)
Comparator Or BaselineRacemic DL-beta-hydroxybutyrate (100% baseline dose requirement)
Quantified Difference50% reduction in required API mass; 5-fold increase in ketone elevation efficacy at matched low doses
ConditionsIn vivo metabolic administration models

Procuring the pure (R)-enantiomer allows formulators to halve the active pharmaceutical ingredient mass, reducing required cation loads (e.g., sodium) and preventing metabolic interference.

Diagnostic Reliability: Enzymatic Assay Specificity

For biochemical assays measuring ketone body metabolism, stereospecificity is critical to prevent confounding data. In C. elegans metabolic extract models, basal dehydrogenase activity for D-beta-hydroxybutyrate ((R)-3-hydroxybutanoic acid) is approximately 10-fold higher than for the non-physiological L-beta-hydroxybutyrate ((S)-enantiomer) [1]. Utilizing a racemic mixture in these assays induces off-target L-beta-hydroxybutyrate dehydrogenase activity, which skews the kinetic data of the primary metabolic pathway[1].

Evidence DimensionBasal dehydrogenase enzymatic activity
Target Compound Data~10-fold higher specific activity
Comparator Or BaselineL-beta-hydroxybutyrate ((S)-enantiomer)
Quantified Difference10x greater enzymatic affinity/activity for the (R)-enantiomer
ConditionsC. elegans metabolic extract assays

Laboratory procurement must specify the pure (R)-enantiomer to ensure accurate, baseline-free physiological modeling without the confounding enzymatic induction caused by the (S)-enantiomer.

Precursor Suitability: Polymer Crystallinity in Bioplastics

When utilized as a monomer for polyhydroxyalkanoates (PHAs), the stereochemistry of 3-hydroxybutanoic acid dictates the macroscopic properties of the resulting polymer. Polymerization of the pure (R)-enantiomer yields predominantly isotactic poly[(R)-3-hydroxybutyrate] (PHB), which mirrors the highly crystalline and mechanically robust natural biopolymer [1]. In contrast, using racemic (R,S)-3-hydroxybutanoic acid as a precursor results in atactic poly[(R,S)-3-hydroxybutyrate] (aPHB), an amorphous material that lacks the structural integrity and predictable biodegradability required for commercial applications[1].

Evidence DimensionPolymer tacticity and structural crystallinity
Target Compound DataYields isotactic, highly crystalline PHB
Comparator Or BaselineRacemic (R,S)-3-hydroxybutanoic acid (yields amorphous, atactic aPHB)
Quantified DifferenceTransition from amorphous (atactic) to crystalline (isotactic) material properties
ConditionsAnionic ring-opening polymerization / biomimetic synthesis

Industrial buyers synthesizing biodegradable plastics or medical implants must procure the pure (R)-monomer to achieve the necessary mechanical strength and biocompatibility.

Processability: Atom Economy in Carbapenem Synthesis

In the synthesis of beta-lactam and carbapenem antibiotics, (R)-3-hydroxybutanoic acid serves as a critical chiral building block. Procuring the enantiopure (R)-form allows for 100% theoretical utilization of the chiral center in the synthetic pathway[1]. Conversely, starting with racemic 3-hydroxybutanoic acid requires an initial kinetic resolution step—often utilizing expensive lipases or chiral catalysts—which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and generates an equal amount of chemical waste [1].

Evidence DimensionTheoretical yield and atom economy of the chiral precursor
Target Compound Data100% theoretical utilization of the starting material
Comparator Or BaselineRacemic 3-hydroxybutanoic acid (≤50% maximum theoretical yield due to resolution)
Quantified DifferenceElimination of 50% mass waste and bypass of kinetic resolution steps
ConditionsIndustrial synthesis of chiral pharmaceutical intermediates

Procuring the enantiopure compound directly eliminates the need for expensive chiral resolution steps, halving precursor waste and streamlining API manufacturability.

Chiral Precursor for Carbapenem Antibiotics

Direct use as a building block in beta-lactam and carbapenem synthesis, avoiding the mandatory 50% yield loss and catalyst expense associated with the kinetic resolution of racemic mixtures [1].

Monomer for Isotactic Polyhydroxybutyrate (PHB)

Synthesis of highly crystalline, biomimetic, and biodegradable polymers required for medical devices and eco-friendly plastics, where atactic racemic polymers fail to provide structural integrity [2].

Active Ingredient in Exogenous Ketone Formulations

Formulation of high-efficiency metabolic supplements that require half the dosage mass of racemic alternatives to achieve equivalent nutritional ketosis, minimizing unwanted cation loads [3].

Standard for Metabolic and Dehydrogenase Assays

Deployment as the precise physiological standard in diagnostic kits and in vivo models to prevent the confounding enzymatic interference caused by the non-physiological L-enantiomer [4].

Physical Description

Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

104.047344113 Da

Monoisotopic Mass

104.047344113 Da

Heavy Atom Count

7

Melting Point

49 - 50 °C

UNII

148ULJ1DF4

Related CAS

29435-48-1
141455-97-2

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

625-72-9

Wikipedia

(R)-3-hydroxybutyric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023

Explore Compound Types